molecular formula C18H18N6O4 B2615462 (4-(furan-2-carbonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396583-90-6

(4-(furan-2-carbonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2615462
CAS No.: 1396583-90-6
M. Wt: 382.38
InChI Key: RJMOZQBRRMSVAD-UHFFFAOYSA-N
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Description

(4-(furan-2-carbonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H18N6O4 and its molecular weight is 382.38. The purity is usually 95%.
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Biological Activity

The compound (4-(furan-2-carbonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone is a synthetic organic molecule that integrates diverse structural components, including a furan ring, a piperazine moiety, and a tetrazole group. This unique combination suggests potential for various biological activities, making it a subject of interest in pharmacological research.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C18H20N4O4\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{O}_{4}

Key Structural Features:

  • Furan Ring : Known for its reactivity and potential antioxidant properties.
  • Piperazine Ring : Commonly found in pharmaceuticals, contributing to central nervous system (CNS) effects and antimicrobial activities.
  • Tetrazole Group : Associated with anticancer and enzyme inhibitory activities.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The mechanism may involve:

  • Enzyme Inhibition : The compound could inhibit enzyme activity by binding to active sites or allosteric sites.
  • Receptor Modulation : It may alter receptor function, impacting various biochemical pathways.

Biological Activity Predictions

Based on computational methods like the PASS (Prediction of Activity Spectra for Substances), the compound is predicted to exhibit:

  • Antimicrobial Activity : Due to the piperazine component.
  • Anticancer Properties : Linked to the tetrazole moiety.
  • Neuroprotective Effects : Potentially arising from the furan structure.

1. Anticancer Activity

A study evaluated various tetrazole derivatives for their anticancer properties. Compounds with similar structural features demonstrated significant cytotoxic effects against cancer cell lines, suggesting that the tetrazole group in our compound may confer similar activity. For example, compounds containing both piperazine and tetrazole exhibited IC50 values in the low micromolar range against breast cancer cell lines .

2. Antimicrobial Studies

Research on piperazine derivatives has shown promising antimicrobial activity. One study reported that compounds with piperazine rings displayed substantial inhibition against Gram-positive and Gram-negative bacteria, indicating that our compound could possess similar properties due to its piperazine component .

3. Neuroprotective Effects

Furan derivatives have been studied for their neuroprotective effects. A recent investigation highlighted that certain furan-based compounds could protect neuronal cells from oxidative stress-induced damage, suggesting potential therapeutic applications for neurological disorders .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Piperazine DerivativesContains piperazine ringAntimicrobial, CNS effects
Tetrazole CompoundsContains tetrazole ringAnticancer, enzyme inhibitors
Furan DerivativesContains furan moietyAntioxidant, anti-inflammatory

Properties

IUPAC Name

furan-2-yl-[4-[2-(4-methoxyphenyl)tetrazole-5-carbonyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4/c1-27-14-6-4-13(5-7-14)24-20-16(19-21-24)18(26)23-10-8-22(9-11-23)17(25)15-3-2-12-28-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMOZQBRRMSVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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